molecular formula C17H25NO3 B10782940 N,N-diethyl Hexylone (hydrochloride) CAS No. 802286-84-6

N,N-diethyl Hexylone (hydrochloride)

Cat. No.: B10782940
CAS No.: 802286-84-6
M. Wt: 291.4 g/mol
InChI Key: URGFGORVLINAOS-UHFFFAOYSA-N
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Description

N,N-Diethyl Hexylone (hydrochloride) is a synthetic cathinone derivative with the molecular formula C₁₇H₂₅NO₃·HCl and a molecular weight of 327.9 g/mol. It is characterized by a benzodioxol-substituted hexanone backbone and a diethylamino group (1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone) . This compound is supplied as a crystalline solid with ≥98% purity and is stable for ≥5 years when stored at -20°C. Its UV/Vis absorption maxima at 237, 285, and 324 nm facilitate identification in forensic and research settings .

Classified as a research chemical, it is explicitly labeled for non-human use due to its hazardous nature, requiring strict adherence to safety protocols .

Properties

CAS No.

802286-84-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one

InChI

InChI=1S/C17H25NO3/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15/h9-11,14H,4-8,12H2,1-3H3

InChI Key

URGFGORVLINAOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl Hexylone (hydrochloride) typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-bromopropane with diethylamine under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of N,N-diethyl Hexylone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethyl Hexylone (hydrochloride) is widely used in scientific research, particularly in the fields of:

    Chemistry: As an analytical reference standard for mass spectrometry and chromatography.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic applications and its pharmacological profile.

    Industry: Used in the development of new analytical methods and forensic toxicology.

Mechanism of Action

The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and enhanced neurotransmission .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Groups: N,N-Diethyl Hexylone features a diethylamino group and a benzodioxol ring, enhancing its lipophilicity and UV detection profile . N-Propyl Hexylone substitutes the diethyl group with a propyl chain, reducing molecular weight (313.8 vs. N-Ethyl Hexylone has a single ethyl group, resulting in a lower molecular weight (~299.5 g/mol) and a reported shorter duration of action compared to amphetamines . N,N-Diethyl Hexedrone lacks the benzodioxol ring, instead retaining a simpler hexanone structure, which may reduce its serotonergic activity compared to hexylone derivatives .

Pharmacological and Forensic Relevance: N,N-Diethyl hexylone and N-propyl hexylone are primarily used in forensic toxicology due to their distinct UV/Vis spectra and mass fragmentation patterns . N-Ethyl hexylone was identified with a library match score of 100 in TOF-MS analysis, underscoring its detectability in seized materials . However, its description as a "THC analog" in one study remains controversial, as cathinones typically act as stimulants rather than cannabinoid receptor agonists . N,N-Diethyl hexedrone is associated with stimulant-like effects and adverse outcomes, including fatalities, but lacks the benzodioxol moiety linked to hallucinogenic properties in other cathinones .

All hexylone derivatives require -20°C storage to maintain stability, whereas solubility data (e.g., N-propyl hexylone’s solubility in DMSO) inform solvent selection for analytical workflows .

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